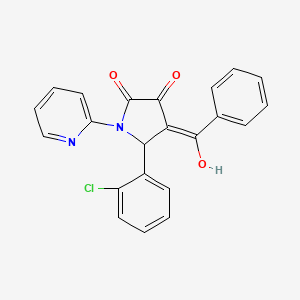![molecular formula C18H17N3O5 B5501509 1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid](/img/structure/B5501509.png)
1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-furoyl)-4-[3-(2-furyl)-1H-pyrazol-1-yl]piperidine-4-carboxylic acid, also known as FP-1, is a synthetic compound that has been of interest to the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Pharmacological Applications
Studies have demonstrated the synthesis and potential pharmacological applications of compounds related to the specified chemical. For instance, the synthesis of various naphtho[2,1-b]furo-pyrazolyl derivatives and their evaluation for antimicrobial, anthelmintic, anti-inflammatory, analgesic, and diuretic activities highlight the broad potential of furan and pyrazole-containing compounds in medicinal chemistry (Mahadevan & Vaidya, 2003).
Antimicrobial Evaluation
A novel synthesis approach has led to the creation of bis-α,β-unsaturated ketones, nicotinonitrile, 1,2-dihydropyridine-3-carbonitrile, and other derivatives with potential antimicrobial properties. This research underscores the utility of furan and pyrazole moieties in developing new antimicrobial agents (Altalbawy, 2013).
Combinatorial Chemistry Applications
The generation of a library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and furo[2,3-b]pyridines, via Combes-type reaction, showcases the compound's relevance in combinatorial chemistry and drug discovery. These libraries are essential for finding new therapeutic molecules (Volochnyuk et al., 2010).
Analytical and Spectral Studies
Research focusing on the synthesis, characterization, and chelating properties of furan ring-containing organic ligands, including their antimicrobial activities, illustrates the importance of structural analysis and functional characterization in developing new chemical entities with potential applications in materials science and bioactive compound development (Patel, 2020).
Novel Synthesis Methods
An efficient stereoselective synthesis of hydroxypipecolic acid from glutamic acid, involving furylation steps, suggests the utility of such synthetic methods in creating bioactive molecules or intermediates for further chemical transformations (Liu, Peng, & Huang, 2008).
properties
IUPAC Name |
1-(furan-2-carbonyl)-4-[3-(furan-2-yl)pyrazol-1-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c22-16(15-4-2-12-26-15)20-9-6-18(7-10-20,17(23)24)21-8-5-13(19-21)14-3-1-11-25-14/h1-5,8,11-12H,6-7,9-10H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOLREVCPMQEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CC(=N2)C3=CC=CO3)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl N-[3-(4-methoxyphenyl)acryloyl]leucinate](/img/structure/B5501435.png)
![(3R*,3aR*,7aR*)-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5501438.png)

![3,4-dimethoxy-N-[3-(2-oxo-1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B5501443.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-1-naphthylacetamide](/img/structure/B5501444.png)
![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5501447.png)
![2-chloro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5501461.png)
![1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501463.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
![6-methoxy-N-{2-[4-(thiomorpholin-4-ylcarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}pyrimidin-4-amine](/img/structure/B5501475.png)

![N-4-biphenylyl-4-[(dimethylamino)methyl]-4-hydroxy-1-azepanecarboxamide](/img/structure/B5501501.png)
![N-ethyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5501514.png)
